![molecular formula C14H15N3O4S B2377995 Methyl 2-(6-acetamido-2-acetylimino-1,3-benzothiazol-3-yl)acetate CAS No. 897734-31-5](/img/structure/B2377995.png)
Methyl 2-(6-acetamido-2-acetylimino-1,3-benzothiazol-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(6-acetamido-2-acetylimino-1,3-benzothiazol-3-yl)acetate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, chemistry, and materials science.
Scientific Research Applications
Anti-Tubercular Compounds
Benzothiazole derivatives have been synthesized and studied for their anti-tubercular properties . The inhibitory concentrations of these newly synthesized molecules were compared with standard reference drugs, and better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
Synthetic Pathways
Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Drug Development
The 2nd position of benzothiazole is the most active site from a synthetic and medicinal point of view. Changes in the functional group at this position can induce a significant change in the biological activity of compounds . This makes 2-arylbenzothiazole a promising scaffold in pharmaceutical chemistry .
Biological Applications
Numerous biologically potent molecules containing 2-substituted benzothiazole scaffolds have enormous biological applications , including anti-bacterial, anti-fungal, anti-oxidant, anti-microbial, anti-proliferative, anti-convulsant, falcipain inhibitors, anti-HIV, anti-parkinson, anti-diabetic, anti-leishmanial, angiogenesis inhibitors, anti-malarial, hypoglycemic activity, anti-inflammatory, endothelial lipase inhibitors, antiepileptic drugs, etc .
Heterocyclic Azo Dyes
Benzothiazole derivatives have been used in the creation of heterocyclic azo dyes . For example, Maliyappa and co-workers created four heterocyclic azo dyes using the standard diazo-coupling process between aniline derivatives and a benzothiazole derivative at lower temperature .
CO2 Cyclization
Benzothiazoles have been synthesized via cyclization of 2-aminothiophenols with CO2 in the presence of diethylsilane catalyzed by 1,5-diazabicyclo .
Mechanism of Action
Target of Action
The primary target of Methyl 2-(6-acetamido-2-acetylimino-1,3-benzothiazol-3-yl)acetate is DprE1 , a key enzyme in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . This makes it a potential target for anti-tubercular compounds .
Mode of Action
The compound interacts with its target, DprE1, inhibiting its function . This interaction disrupts the synthesis of arabinogalactan, thereby inhibiting the growth and proliferation of Mycobacterium tuberculosis .
Biochemical Pathways
The compound affects the arabinogalactan biosynthesis pathway . By inhibiting DprE1, it disrupts the formation of arabinogalactan, a key component of the mycobacterial cell wall . This leads to a weakened cell wall, making the bacteria more susceptible to external threats and potentially leading to cell death .
Result of Action
The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth and proliferation . By disrupting the synthesis of arabinogalactan, the compound weakens the bacterial cell wall, potentially leading to cell death .
properties
IUPAC Name |
methyl 2-(6-acetamido-2-acetylimino-1,3-benzothiazol-3-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-8(18)15-10-4-5-11-12(6-10)22-14(16-9(2)19)17(11)7-13(20)21-3/h4-6H,7H2,1-3H3,(H,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGUCISMMMBPMNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C)S2)CC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(6-acetamido-2-acetylimino-1,3-benzothiazol-3-yl)acetate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.